![molecular formula C22H19N3OS B2752317 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 941926-27-8](/img/structure/B2752317.png)

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

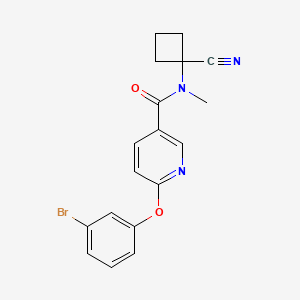

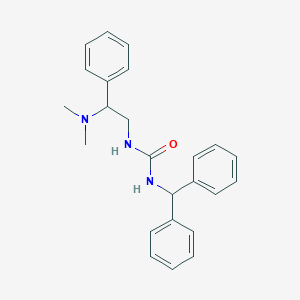

“N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” is a compound that combines thiazole and sulfonamide, groups with known antibacterial activity . It’s a part of a series of novel compounds bearing imidazo [2,1- b ]thiazole scaffolds .

Synthesis Analysis

The compound was synthesized based on the optimization of the virtual screening hit compound N - (6-morpholinopyridin-3-yl)-2- (6-phenylimidazo [2,1-b]thiazol-3-yl)acetamide . The yield was 62%; mp: 231–233 °C .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using 1 H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Chemical Reactions Analysis

The compound was tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The compound 2- (6- (4-chlorophenyl)imidazo [2,1-b]thiazol-3-yl)-N- (6- (4- (4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), with slightly higher inhibition on VEGFR2 than 5a (5.72% and 3.76% inhibitory rate at 20 μM, respectively), was a potential inhibitor against MDA-MB-231 (IC 50 = 1.4 μM) compared with sorafenib (IC 50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC 50 = 22.6 μM) .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using 1 H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

Anticancer Activity : Research into the synthesis of thiazole derivatives, including molecules structurally related to N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide, demonstrates their potential anticancer properties. For example, a study highlighted the synthesis of thiazolo[3,2-a]pyrimidinone products starting from 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, showcasing their utility in producing ring-annulated products with bioactive potential (Janardhan et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions : Another study investigated benzothiazolinone acetamide analogs for their spectroscopic properties, ligand-protein interactions, and photovoltaic efficiency. The research found that these compounds show good light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), alongside exploring their non-linear optical activity and molecular docking to understand binding interactions with proteins (Mary et al., 2020).

Antitumor Evaluation : The antitumor activities of polyfunctionally substituted heterocyclic compounds derived from similar acetamide precursors were evaluated. These compounds, synthesized through diverse chemical reactions, showed significant inhibitory effects against various cancer cell lines, demonstrating the therapeutic potential of these molecules (Shams et al., 2010).

Src Kinase Inhibitory and Anticancer Activities : Research on thiazolyl N-benzyl-substituted acetamide derivatives, including those similar to the compound , revealed their role as inhibitors of Src kinase, a protein associated with cancer progression. These studies provide insights into the structure-activity relationships necessary for the development of effective anticancer agents (Fallah-Tafti et al., 2011).

Fluorescent Probes for Mercury Ion : The synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, including derivatives of this compound, was explored for their application as fluorescent probes for mercury ions. This research demonstrates the compound's potential in environmental monitoring and analytical chemistry (Shao et al., 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with COX enzymes, leading to their inhibition . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s derivatives have shown the highest IC50 values for COX-1 inhibition .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules play a significant role in inflammation and pain signaling, so their reduction can lead to anti-inflammatory effects .

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and reducing the production of pro-inflammatory molecules like prostaglandins, the compound can alleviate inflammation .

Análisis Bioquímico

Biochemical Properties

The compound N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide has been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes . It has been suggested to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the effects observed to vary with different dosages .

Metabolic Pathways

This compound is believed to be involved in certain metabolic pathways, potentially interacting with various enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with certain transporters or binding proteins, and could potentially influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being investigated . This could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c1-16-10-11-19-20(13-16)27-22(24-19)25(15-18-9-5-6-12-23-18)21(26)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYROAFXUGXQKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2752239.png)

![2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid](/img/structure/B2752244.png)

![Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2752246.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride](/img/structure/B2752248.png)

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B2752252.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2752255.png)